molecular formula C5H3N3S B6250961 [1,3]thiazolo[4,5-b]pyrazine CAS No. 274-00-0

[1,3]thiazolo[4,5-b]pyrazine

Cat. No. B6250961
CAS RN: 274-00-0
M. Wt: 137.2
InChI Key:
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Description

1,3-thiazolo[4,5-b]pyrazine is an organic compound belonging to the class of heterocyclic compounds, which are characterized by their cyclic structure containing at least two different elements. This compound is a six-membered ring with two nitrogen and two sulfur atoms, and is an important building block in the synthesis of other heterocyclic compounds. It is also a key component in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-thiazolo[4,5-b]pyrazine is not yet fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. It is also believed that the compound can interact with certain receptors, such as the histamine H1 receptor, which plays a role in the regulation of inflammation and allergic reactions.
Biochemical and Physiological Effects
1,3-thiazolo[4,5-b]pyrazine has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. It has also been shown to interact with certain receptors, such as the histamine H1 receptor, which plays a role in the regulation of inflammation and allergic reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-thiazolo[4,5-b]pyrazine in laboratory experiments include its low cost, its availability in various forms, and its ability to be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments, such as its instability in acidic solutions and its potential to react with other compounds.

Future Directions

The potential applications of 1,3-thiazolo[4,5-b]pyrazine are vast, and there are many future directions for research. These include further studies on the compound’s mechanism of action, its potential applications in medical research and drug development, and its potential to be used in the synthesis of various heterocyclic compounds. Additionally, further research is needed to understand the compound’s biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Synthesis Methods

The synthesis of 1,3-thiazolo[4,5-b]pyrazine can be accomplished through various methods, such as the Knoevenagel condensation, the Biginelli reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The most common and widely used method is the Knoevenagel condensation, which involves the reaction of an aldehyde and an amine with formaldehyde and an acid catalyst. The reaction yields 1,3-thiazolo[4,5-b]pyrazine as the final product.

Scientific Research Applications

1,3-thiazolo[4,5-b]pyrazine is an important building block for the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of various heterocyclic compounds, such as thiazolopyrimidines, thiazolothiazoles, and thiazolopyridines. These compounds have been studied for their potential applications in medical research and drug development, as well as in the field of organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,3]thiazolo[4,5-b]pyrazine involves the condensation of 2-aminothiophenol with 1,2-diketone followed by cyclization with hydrazine hydrate.", "Starting Materials": [ "2-aminothiophenol", "1,2-diketone", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 1,2-diketone in the presence of a base such as potassium carbonate to form the corresponding enamine.", "Step 2: Cyclization of the enamine with hydrazine hydrate in the presence of a catalyst such as acetic acid to form [1,3]thiazolo[4,5-b]pyrazine." ] }

CAS RN

274-00-0

Product Name

[1,3]thiazolo[4,5-b]pyrazine

Molecular Formula

C5H3N3S

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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